Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2 Trifluoroacetate

Vue d'ensemble

Description

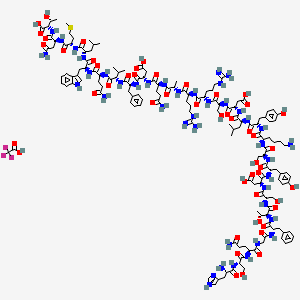

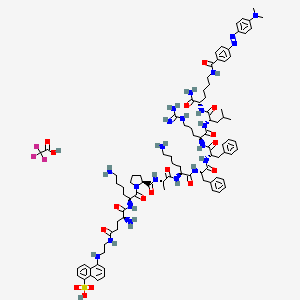

“Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2 Trifluoroacetate” is a FRET substrate for cathepsin D and E . It is also cleaved by napsin A . The product number is 4033156 and the CAS Number is 839730-93-7 .

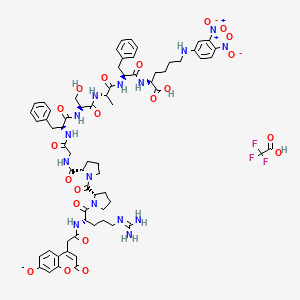

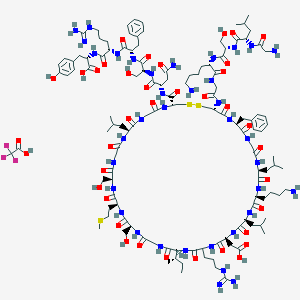

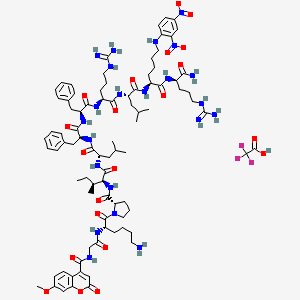

Molecular Structure Analysis

The molecular weight of this compound is 1756.04 . Its molecular formula is C85H122N22O19 . The one-letter code for this compound is Mca-GKPILFFRLK(Dnp)r-NH2 .Physical And Chemical Properties Analysis

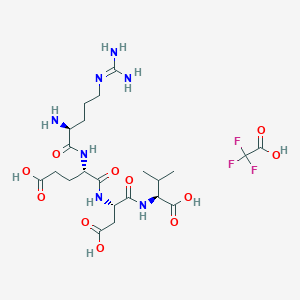

The compound is in solid form . It is stored at temperatures below -15°C . The salt form of this compound is Trifluoroacetate .Applications De Recherche Scientifique

Fluorogenic Substrate for Cathepsin D and E

This compound has been used as a fluorogenic substrate for the quantification of cathepsin D and E . Cathepsins D and E are proteases involved in protein degradation, cell invasion, and apoptosis, among other processes. By using this compound as a substrate, researchers can monitor the activity of these enzymes in various experimental conditions.

Research in Decapod Crustaceans

The compound has been specifically used in research involving decapod crustaceans . Decapods are a group of crustaceans that includes species like crabs, lobsters, and shrimp. The use of this compound helps in the quantification of cathepsin D in these organisms, providing valuable insights into their physiology and biochemistry.

Protease Activity Studies

Given its role as a substrate for specific proteases (cathepsin D and E), this compound can be used in broader protease activity studies . Proteases play crucial roles in many biological processes, including digestion, immune response, and cell signaling. Therefore, this compound can be instrumental in understanding these processes at a molecular level.

Drug Discovery and Development

In the context of drug discovery and development, this compound could be used in the screening of potential inhibitors for cathepsin D and E . Given the involvement of these enzymes in various diseases, identifying effective inhibitors could lead to the development of new therapeutic strategies.

Biochemical Assays

This compound can be used in biochemical assays to study enzyme kinetics . By serving as a substrate for cathepsin D and E, it allows researchers to measure the rate at which these enzymes catalyze their respective reactions, providing insights into their functionality under different conditions.

Cell Biology Research

In cell biology research, this compound can be used to study the role of cathepsin D and E in cellular processes . For instance, it can help investigate the enzymes’ roles in apoptosis (programmed cell death), a process that is crucial for maintaining cellular homeostasis.

Mécanisme D'action

Target of Action

The primary targets of Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2 Trifluoroacetate, also known as MFCD03452962, are the enzymes cathepsin D and E . These enzymes belong to the family of proteases, which are responsible for breaking down proteins into their constituent amino acids.

Mode of Action

This compound acts as a fluorogenic substrate for cathepsin D and E . A fluorogenic substrate is a molecule that releases a fluorescent signal upon interaction with its target. In this case, when the compound is cleaved by cathepsin D or E, it releases a fluorescent signal that can be detected and measured. This allows researchers to monitor the activity of these enzymes in real-time.

Pharmacokinetics

It is mentioned that the compound issoluble in DMSO , which suggests that it could be administered in a solution form. The compound’s bioavailability, half-life, and other pharmacokinetic parameters would need to be determined through further experimental studies.

Result of Action

The primary result of the action of this compound is the generation of a fluorescent signal upon cleavage by cathepsin D or E . This allows for the real-time monitoring of the activity of these enzymes. The molecular and cellular effects of this compound’s action would depend on the role of cathepsin D and E in the specific cellular context.

Action Environment

It is mentioned that the compound should be stored at a temperature ofless than -15°C , suggesting that temperature could be a key environmental factor affecting its stability

Propriétés

IUPAC Name |

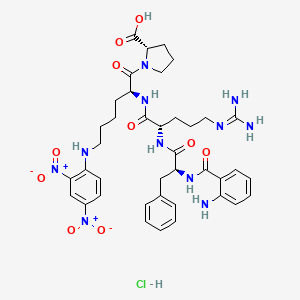

(2S)-N-[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-1-[(2S)-6-amino-2-[[2-[(7-methoxy-2-oxochromene-4-carbonyl)amino]acetyl]amino]hexanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C84H120N22O19.C2HF3O2/c1-8-50(6)71(103-80(117)66-30-21-39-104(66)82(119)61(27-15-17-35-85)95-69(107)47-94-73(110)56-46-70(108)125-68-45-54(124-7)32-33-55(56)68)81(118)102-63(41-49(4)5)77(114)100-65(43-52-24-13-10-14-25-52)79(116)101-64(42-51-22-11-9-12-23-51)78(115)98-60(29-20-38-93-84(89)90)75(112)99-62(40-48(2)3)76(113)97-59(74(111)96-58(72(86)109)28-19-37-92-83(87)88)26-16-18-36-91-57-34-31-53(105(120)121)44-67(57)106(122)123;3-2(4,5)1(6)7/h9-14,22-25,31-34,44-46,48-50,58-66,71,91H,8,15-21,26-30,35-43,47,85H2,1-7H3,(H2,86,109)(H,94,110)(H,95,107)(H,96,111)(H,97,113)(H,98,115)(H,99,112)(H,100,114)(H,101,116)(H,102,118)(H,103,117)(H4,87,88,92)(H4,89,90,93);(H,6,7)/t50-,58+,59-,60-,61-,62-,63-,64-,65-,66-,71-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFKBFEIGZWGXJJ-YUPCDROESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)C5=CC(=O)OC6=C5C=CC(=C6)OC.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N[C@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)CNC(=O)C5=CC(=O)OC6=C5C=CC(=C6)OC.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C86H121F3N22O21 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1856.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2 Trifluoroacetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.